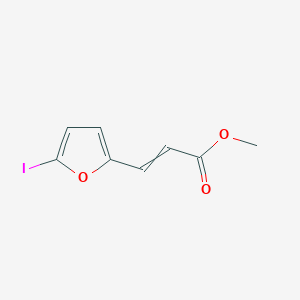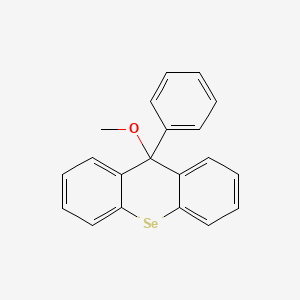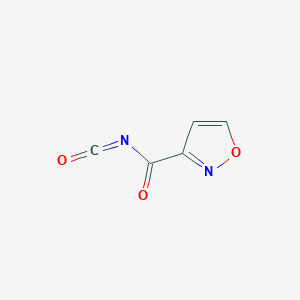
2-Bromo-1,3,2-dithiaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,3,2-dithiaborolane is an organoboron compound that features a boron atom bonded to two sulfur atoms and one bromine atom
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-1,3,2-dithiaborolane can be synthesized through the reaction of boron trichloride with thiols in the presence of a brominating agent. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boron-sulfur bonds. The general reaction scheme is as follows:
BCl3+2RSH+Br2→this compound+HCl+HBr
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-Bromo-1,3,2-dithiaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-sulfur oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 1,3,2-dithiaborolane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Boron-sulfur oxides.
Reduction: 1,3,2-dithiaborolane.
Substitution: Various substituted dithiaborolanes depending on the nucleophile used.
科学的研究の応用
2-Bromo-1,3,2-dithiaborolane has several scientific research applications:
Biology: Potential use in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of 2-Bromo-1,3,2-dithiaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The sulfur atoms enhance the reactivity of the boron center, making it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
1,3,2-Dithiaborolane: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-1,3,2-dithiaborolane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1,3,2-Dioxaborolane: Contains oxygen atoms instead of sulfur, resulting in different chemical properties and applications.
Uniqueness
2-Bromo-1,3,2-dithiaborolane is unique due to the presence of both boron and sulfur atoms, which confer distinct reactivity and potential applications. The bromine atom further enhances its versatility in chemical reactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
37003-51-3 |
|---|---|
分子式 |
C2H4BBrS2 |
分子量 |
182.9 g/mol |
IUPAC名 |
2-bromo-1,3,2-dithiaborolane |
InChI |
InChI=1S/C2H4BBrS2/c4-3-5-1-2-6-3/h1-2H2 |
InChIキー |
LGRLLBFOQIKGQO-UHFFFAOYSA-N |
正規SMILES |
B1(SCCS1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)









